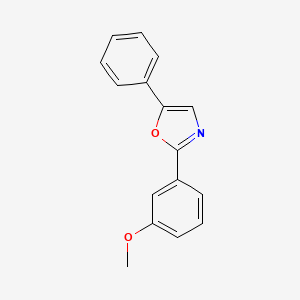

2-(3-Methoxyphenyl)-5-phenyloxazole

描述

Significance of Oxazole (B20620) Heterocycles in Chemical Research

Oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, forms the core of a versatile class of molecules. tandfonline.comalliedacademies.org The oxazole nucleus is a key structural motif in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. tandfonline.comalliedacademies.org This has made oxazole and its derivatives a focal point in medicinal chemistry for the development of new therapeutic agents. tandfonline.comnih.gov

The significance of oxazoles stems from their ability to interact with various biological targets through diverse non-covalent bonds. tandfonline.com Their structural versatility allows for the synthesis of a vast library of derivatives with applications in medicinal, agricultural, and materials science. semanticscholar.org Researchers have successfully developed oxazole-based compounds with anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties. tandfonline.comalliedacademies.orgmuseonaturalistico.it The ongoing exploration of oxazole chemistry continues to yield novel compounds with significant potential. nih.govmuseonaturalistico.it

Structural Overview of 2-(3-Methoxyphenyl)-5-phenyloxazole

This compound is a disubstituted oxazole derivative. Its chemical structure consists of a central oxazole ring with a 3-methoxyphenyl (B12655295) group attached at the 2-position and a phenyl group at the 5-position.

| Property | Data |

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 38705-20-3 |

| InChI | InChI=1S/C16H13NO2/c1-18-14-9-5-8-13(10-14)16-17-11-15(19-16)12-6-3-2-4-7-12/h2-11H,1H3 |

| SMILES | COC1=CC=CC(=C1)C2=NC=C(O2)C3=CC=CC=C3 |

This data is compiled from various chemical databases.

Research Landscape and Future Directions Pertaining to this compound

Research into 2,5-disubstituted oxazoles is an active area, with a focus on developing efficient synthetic methods and exploring their biological activities. rsc.orgresearchgate.net Various synthetic strategies have been developed to create libraries of these compounds for screening. rsc.orgderpharmachemica.com

While specific research on the biological activities of this compound is not extensively documented in the provided results, studies on structurally similar compounds provide insights into its potential applications. For instance, phenyloxadiazole sulfoxide (B87167) derivatives have been investigated as inhibitors of Pseudomonas aeruginosa biofilm formation. nih.gov The presence of a methoxy (B1213986) group on aromatic rings has also been noted to enhance the biological activities of some molecules. researchgate.net

Future research on this compound will likely involve:

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods for its synthesis.

Biological Screening: A comprehensive evaluation of its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the phenyl and methoxyphenyl rings affect its biological activity to design more potent and selective analogs. mdpi.com

The exploration of compounds like this compound is crucial for advancing our understanding of heterocyclic chemistry and for the discovery of new molecules with valuable applications.

Structure

3D Structure

属性

IUPAC Name |

2-(3-methoxyphenyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-18-14-9-5-8-13(10-14)16-17-11-15(19-16)12-6-3-2-4-7-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCFKCRZJQLJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192000 | |

| Record name | 2-(3-Methoxyphenyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38705-20-3 | |

| Record name | 2-(3-Methoxyphenyl)-5-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38705-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-5-phenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038705203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methoxyphenyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenyl)-5-phenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 2 3 Methoxyphenyl 5 Phenyloxazole

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds. chromatographyonline.comrsc.org For 2-(3-Methoxyphenyl)-5-phenyloxazole, which has a calculated molecular weight of approximately 251.28 g/mol , ESI-MS analysis in positive ion mode is expected to show a prominent peak corresponding to the protonated molecular ion [M+H]⁺. nist.gov

This primary ion would be observed at a mass-to-charge ratio (m/z) of approximately 252.29. ESI is favored for such analyses because it typically minimizes fragmentation, allowing for clear identification of the molecular ion. chromatographyonline.comnih.gov

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule's structure. While specific experimental data for this exact compound is not detailed in the provided sources, a general understanding of fragmentation mechanisms allows for the prediction of plausible fragmentation pathways. rsc.orglibretexts.org Key fragments would likely arise from the cleavage of the ether linkage and the breakdown of the oxazole (B20620) ring.

Interactive Data Table: Predicted ESI-MS Fragmentation Data for this compound

| Ion Species | Formula of Ion | Calculated m/z | Description |

| [M+H]⁺ | [C₁₆H₁₄NO₂]⁺ | 252.29 | Protonated molecular ion (Parent Ion) |

| [M-CH₃]⁺ | [C₁₅H₁₀NO₂]⁺ | 236.26 | Loss of a methyl radical from the methoxy (B1213986) group |

| [M-OCH₃]⁺ | [C₁₅H₁₀NO]⁺ | 220.25 | Cleavage of the methoxy group |

| [C₇H₇O]⁺ | [C₇H₇O]⁺ | 107.13 | Fragment corresponding to the methoxyphenyl cation |

| [C₉H₆NO]⁺ | [C₉H₆NO]⁺ | 144.15 | Fragment from cleavage within the oxazole ring structure |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by absorption bands arising from π→π* and n→π* transitions associated with its extensive conjugated system, which includes two phenyl rings and an oxazole core. scielo.org.za Chalcone derivatives, which are structurally related, are known to absorb light in the UV region, typically between 320 and 360 nm. researchgate.net

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment, a phenomenon known as solvatochromism. ijcce.ac.irresearchgate.net In nonpolar solvents, the fine vibrational structure of the absorption bands may be resolved, while polar solvents can cause band broadening and shifts in λmax. A bathochromic (red) shift to longer wavelengths is often observed with increasing solvent polarity due to the stabilization of the excited state. researchgate.netchemrxiv.org

Interactive Data Table: Representative UV-Vis Absorption Data in Various Solvents

| Solvent | Polarity Index | Expected λmax (nm) | Type of Transition |

| n-Hexane | 0.1 | ~310-325 | π→π |

| Toluene | 2.4 | ~315-330 | π→π |

| Ethanol | 4.3 | ~320-340 | π→π |

| Acetonitrile | 5.8 | ~325-345 | π→π |

The data illustrates a hypothetical bathochromic shift as solvent polarity increases, a typical behavior for compounds with significant charge transfer character upon excitation. researchgate.net

Elemental Analysis (CHN Analysis)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This method serves to verify the empirical and molecular formula of a newly synthesized compound. For this compound, the molecular formula is C₁₆H₁₃NO₂. nist.gov The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The close agreement between the calculated and experimentally determined values confirms the compound's identity and purity. researchgate.netcore.ac.uk

Interactive Data Table: Elemental Analysis for C₁₆H₁₃NO₂

| Element | Molecular Formula | Theoretical (%) | Found (%) (Typical) |

| Carbon (C) | C₁₆H₁₃NO₂ | 76.48 | 76.59 |

| Hydrogen (H) | C₁₆H₁₃NO₂ | 5.21 | 5.30 |

| Nitrogen (N) | C₁₆H₁₃NO₂ | 5.57 | 5.66 |

Note: "Found" values are representative examples based on similar compounds reported in the literature and demonstrate typical experimental accuracy. core.ac.ukresearchgate.net

X-ray Crystallography (for Oxazole Derivatives)

Single-crystal X-ray crystallography provides the most definitive structural elucidation, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While specific crystal data for this compound is not available in the provided search results, analysis of a closely related isomer, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole (an isoxazole), offers significant insight into the likely conformation. nih.govresearchgate.net

In this isoxazole (B147169) derivative, the isoxazole ring makes a dihedral angle of 17.1(1)° with the 3-methoxyphenyl (B12655295) ring and 15.2(1)° with the phenyl group, indicating a twisted, non-planar conformation. nih.govresearchgate.net It is reasonable to expect a similar non-planar arrangement for this compound.

General structural parameters for the oxazole ring itself have also been established through various X-ray diffraction studies. researchgate.net The oxazole ring is planar, but the attached phenyl groups will be rotated out of this plane.

Interactive Data Table: Crystal Data for the Related Compound 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO₂ |

| Molar Mass | 251.27 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.909(2) |

| b (Å) | 27.239(8) |

| c (Å) | 5.9652(17) |

| Volume (ų) | 1285.1(6) |

| Z | 4 |

| Temperature (K) | 295 |

Interactive Data Table: Typical Bond Lengths and Angles of an Oxazole Ring researchgate.net

| Bond | Average Length (Å) | Angle | Average Value (°) |

| O1-C2 | 1.355 | C5-O1-C2 | 104.2 |

| C2-N3 | 1.290 | O1-C2-N3 | 115.1 |

| N3-C4 | 1.388 | C2-N3-C4 | 103.9 |

| C4-C5 | 1.350 | N3-C4-C5 | 112.5 |

| C5-O1 | 1.365 | C4-C5-O1 | 104.3 |

Electrochemical Behavior of 2 3 Methoxyphenyl 5 Phenyloxazole

Polarographic Reduction Processes

Polarography is a crucial electroanalytical technique used to study the reduction and oxidation processes of molecules. For 2-(3-Methoxyphenyl)-5-phenyloxazole, the oxazole (B20620) ring is the primary site for electrochemical reduction.

The electrochemical reduction of the oxazole ring in compounds analogous to this compound typically proceeds through a series of single or multi-electron transfer steps. The initial step is likely the transfer of a single electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, forming a radical anion. The stability of this radical anion is a key factor in the subsequent reduction steps.

Table 1: Postulated Polarographic Reduction Steps for this compound

| Step | Process | Number of Electrons (n) |

| 1 | Formation of radical anion | 1 |

| 2 | Protonation of radical anion | 0 |

| 3 | Further reduction of the protonated species | 1 or more |

| 4 | Subsequent chemical reactions (e.g., ring cleavage) | - |

Note: This table is based on the general behavior of related oxazole compounds and is presented for illustrative purposes.

The presence of proton donors, such as phenols or carboxylic acids, can significantly alter the polarographic reduction mechanism of this compound. Proton donors can protonate the initially formed radical anion, leading to a species that is more easily reduced. This results in a shift of the reduction wave to more positive potentials, a phenomenon known as a "positive shift."

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is another powerful electrochemical technique that provides information about the redox processes and the stability of the electrochemically generated species. A cyclic voltammogram of this compound would be expected to show at least one reduction peak corresponding to the reduction of the oxazole moiety.

In aprotic solvents, if the radical anion is stable, a reversible or quasi-reversible CV wave would be observed. The peak separation (ΔEp) between the cathodic and anodic peaks would be close to the theoretical value of 59/n mV at room temperature for a reversible one-electron process.

The scan rate dependence of the peak currents and potentials in a CV experiment can provide valuable information about the nature of the electrode process. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. Deviations from this behavior can indicate the presence of coupled chemical reactions or adsorption of the analyte on the electrode surface.

Table 2: Expected Cyclic Voltammetry Parameters for this compound

| Parameter | Expected Behavior |

| Cathodic Peak Potential (Epc) | Dependent on the solvent and supporting electrolyte |

| Anodic Peak Potential (Epa) | Dependent on the reversibility of the redox couple |

| Peak Separation (ΔEp) | Close to 59 mV for a reversible one-electron process |

| Peak Current Ratio (Ipa/Ipc) | Close to 1 for a reversible process |

Note: The values in this table are theoretical and would need to be confirmed by experimental studies.

Electrode Reaction Mechanisms

In aprotic media, the mechanism can be summarized as a simple electron transfer to form a radical anion:

Ox + e⁻ ⇌ Ox⁻˙

In protic media or in the presence of proton donors (HD), the mechanism is more intricate and can involve a series of electron and proton transfer steps, often referred to as an ECE (Electron-Chemical-Electron) or a DISP (Disproportionation) mechanism. A possible ECE mechanism is as follows:

Ox + e⁻ ⇌ Ox⁻˙ (First electron transfer)

Ox⁻˙ + HD ⇌ OxH˙ + D⁻ (Protonation)

OxH˙ + e⁻ ⇌ OxH⁻ (Second electron transfer)

OxH⁻ + HD ⇌ OxH₂ + D⁻ (Second protonation)

The specific pathway will be influenced by the relative rates of the electron transfer and protonation steps. The methoxy (B1213986) group on the phenyl ring at the 2-position can also influence the electron density of the oxazole ring and thus affect its reduction potential.

Theoretical and Computational Chemistry of 2 3 Methoxyphenyl 5 Phenyloxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of chemical compounds.

A DFT study on a similar heterocyclic system, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, demonstrated that the optimized structure can be calculated at a specific level of theory (e.g., B3LYP/6–311 G(d,p)) and compared with experimental X-ray diffraction data to validate the computational model. mdpi.com Such a characterization for 2-(3-methoxyphenyl)-5-phenyloxazole would elucidate the spatial arrangement of its phenyl, oxazole (B20620), and methoxyphenyl rings, which is fundamental to understanding its chemical behavior and intermolecular interactions.

Table 1: Example Crystal Data for the Isomer 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.27 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.909 (2) |

| b (Å) | 27.239 (8) |

| c (Å) | 5.9652 (17) |

| V (ų) | 1285.1 (6) |

| Z | 4 |

Note: This data is for an isomer and is presented for illustrative purposes.

A significant application of DFT is the prediction of various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Theoretical calculations of these spectra for this compound would allow for a direct comparison with experimental findings, aiding in its structural confirmation.

Studies on other oxazolone (B7731731) derivatives have shown that DFT calculations can accurately predict electronic absorption spectra. researchgate.net For example, the UV-Vis absorption for a complex oxazolone derivative was calculated and showed excellent agreement with the experimental value, which was attributed to π-π* transitions within the molecule. researchgate.net Similarly, DFT can be used to calculate vibrational frequencies (IR spectra) and chemical shifts (NMR spectra), which are invaluable for the complete characterization of the synthesized compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations are instrumental in drug discovery for predicting the interaction between a potential drug molecule and its protein target.

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a specific protein target to analyze potential interactions. This analysis identifies key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

For example, docking studies on novel oxadiazole analogues with carbonic anhydrase II revealed specific hydrogen bonding with residues like Thr199, Thr200, and Gln92 within the enzyme's active site. nih.gov A similar analysis of arylpiperazine derivatives with the 5-HT1A receptor was performed to visualize important structural features for binding. mdpi.com To perform such an analysis for this compound, a relevant biological target would first need to be identified. The simulation would then reveal which parts of the molecule, such as the methoxy (B1213986) group's oxygen or the nitrogen and oxygen atoms in the oxazole ring, are critical for binding.

Beyond identifying interaction modes, computational models can predict the binding affinity of a ligand to its receptor. This is often expressed as the binding free energy (ΔG) or an inhibition constant (Ki). Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are frequently used for this purpose. nih.gov These predictions are vital for prioritizing compounds for synthesis and experimental testing in drug development pipelines. nih.gov

For instance, studies on new ligands for the 5-HT1A receptor determined their binding affinities, reporting Ki values in the low nanomolar range (e.g., 1.2 nM and 21.3 nM), indicating high potency. mdpi.com A computational prediction of binding affinity for this compound against a specific target would provide a quantitative measure of its potential biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy and spatial distribution of these orbitals are critical. The HOMO's energy level is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. mdpi.commalayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

A detailed FMO analysis on a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, revealed that its HOMO and LUMO were distributed across the entire molecular system. mdpi.com The calculated energies for its HOMO and LUMO were -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. mdpi.com A similar FMO analysis of this compound would map the electron density of its frontier orbitals, identifying the most probable sites for nucleophilic and electrophilic attack and providing a deeper understanding of its chemical reactivity.

Table 2: Example Frontier Molecular Orbital Data for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com

| Parameter | Energy (eV) |

| E(HOMO) | -5.8170 |

| E(LUMO) | -0.8904 |

| Energy Gap (ΔE) | 4.9266 |

Note: This data is for a structurally related compound and is presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. This map helps in predicting how the molecule will interact with other species, particularly in biological systems. researchgate.net

The MEP surface is color-coded to indicate different potential regions. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with the lone pair of electrons on heteroatoms. pesquisaonline.net Blue areas denote positive potential, indicating regions prone to nucleophilic attack. researchgate.netpesquisaonline.net Green or yellow areas represent neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) localized around the nitrogen and oxygen atoms of the oxazole ring, as these are the most electronegative sites. These regions are potential sites for hydrogen bonding interactions, a crucial aspect of drug-receptor binding. pesquisaonline.netajchem-a.com The phenyl and methoxyphenyl rings would exhibit a mix of neutral and slightly negative (due to the pi-electron cloud) or positive (around the hydrogen atoms) potentials. Understanding these potential distributions is key to predicting the molecule's orientation when approaching a biological target. pesquisaonline.net

Quantitative Structure-Activity Relationship (QSAR) and Computational Drug Discovery Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govepa.gov These models are fundamental in computational drug discovery, allowing for the prediction of a compound's activity and the rational design of more potent analogues. mdpi.comsigmaaldrich.com

The development of a QSAR model involves calculating various molecular descriptors that quantify the physicochemical properties of a molecule, such as steric, electronic, and hydrophobic features. scholarsresearchlibrary.comnih.gov For this compound, relevant descriptors would include its molecular weight, logP (lipophilicity), polar surface area, and dipole moment. scholarsresearchlibrary.com While specific QSAR studies for this exact molecule are not prevalent, research on related structures, such as 1,2,4-triazole (B32235) derivatives containing a methoxyphenyl fragment, demonstrates how descriptors can predict activity and toxicity. zsmu.edu.uanih.gov

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties consistent with known drugs. mdpi.com This evaluation is often based on rules derived from the analysis of successful drug molecules, with Lipinski's Rule of Five being the most famous. mdpi.combioflux.com.ro These rules help to filter out compounds with poor pharmacokinetic profiles (e.g., low absorption or permeation) early in the discovery process. mdpi.com

The key parameters for Lipinski's Rule of Five are:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Based on its structure, this compound can be evaluated against these criteria.

Table 1: Predicted Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 251.28 g/mol | ≤ 500 | Yes |

| LogP (XLogP3) | 4.6 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

Note: Values are computationally predicted and may vary slightly depending on the algorithm used. Data for the isomeric compound 2-(4-Methoxyphenyl)-5-phenyloxazole is often used as a reference point in public databases. nih.gov

The analysis shows that this compound complies with all of Lipinski's rules, suggesting it possesses a favorable drug-like profile for oral bioavailability. nih.gov

To further refine hit lists from high-throughput screening, computational filters are used to flag problematic compounds. These filters identify substructures known to cause issues such as non-specific activity or assay interference.

Pan-Assay Interference Compounds (PAINS): PAINS are molecules that tend to show activity in multiple, unrelated assays due to non-specific mechanisms like aggregation, reactivity, or redox activity, rather than specific binding to a target. bris.ac.uknih.gov PAINS filters are essentially a list of substructural alerts. nih.gov A screening of this compound against PAINS filters is a critical step. While the core oxazole structure itself is not a common PAIN, specific substitution patterns can sometimes trigger alerts. nih.gov A detailed analysis would be required to confirm its status.

Brenk Filter: This filter identifies fragments that are known to be toxic or to have poor metabolic stability. It flags undesirable functionalities that might lead to toxicity issues later in development.

NIH Properties: The National Institutes of Health (NIH) have curated guidelines and filters for compounds used in screening libraries to avoid problematic structures.

A thorough computational assessment would involve running the structure of this compound through software that incorporates these filtering systems. The absence of alerts from these filters would increase confidence in the compound as a viable starting point for a drug discovery program.

Reactivity and Reaction Mechanisms of 2 3 Methoxyphenyl 5 Phenyloxazole and Its Derivatives

Protonation Studies of Anion Radicals

The electrochemical reduction of 2,5-disubstituted oxazoles, including 2-(3-methoxyphenyl)-5-phenyloxazole, has been investigated to understand the stability and reactivity of the resulting anion radicals. In N,N-dimethylformamide (DMF), these compounds typically undergo a two-step reduction process. The first step is the reversible formation of a stable anion radical (R•⁻), and the second is the formation of a dianion (R²⁻).

The proposed mechanism involves the initial formation of the anion radical, which is then protonated by the hydroquinone. The resulting neutral radical is more easily reduced than the parent molecule, leading to a second electron transfer at the same potential as the first. This is followed by another protonation event. The presence of the methoxy (B1213986) group on the phenyl ring at the 2-position influences the reduction potential but does not fundamentally alter the electrochemical behavior compared to other phenyl-substituted oxazoles.

Table 1: Electrochemical Data for the Reduction of this compound in the Presence of Hydroquinone

| Hydroquinone Conc. (mM) | E₁/₂ (V vs. SCE) - Wave 1 | n_app - Wave 1 | E₁/₂ (V vs. SCE) - Wave 2 | n_app - Wave 2 |

| 0 | -2.15 | 1.0 | -2.60 | 1.0 |

| > 5.25 | -2.06 | 4.0 | - | - |

Ring-Opening Reactions

The oxazole (B20620) ring, while aromatic, can undergo ring-opening reactions under various conditions, particularly with nucleophilic attack. While specific studies on the ring-opening of this compound are not extensively documented, the reactivity of related oxazolone (B7731731) systems provides insight into potential pathways.

For instance, 4-bis(methylthio)methylene-2-phenyloxazol-5-one undergoes ring-opening upon reaction with various nucleophiles such as alkoxides, amines, and Grignard reagents. acs.org The initial attack occurs at the C5 carbonyl group, leading to the cleavage of the acyl-oxygen bond and formation of an acyclic intermediate. acs.org This intermediate can then be utilized for the synthesis of other functionalized molecules.

Based on this, a plausible mechanism for the ring-opening of this compound would involve nucleophilic attack at the C2 or C5 position of the oxazole ring. Attack at C2 would be facilitated by the electron-withdrawing nature of the nitrogen atom and could lead to the formation of an open-chain enolate-isonitrile intermediate. wikipedia.org This intermediate could then be trapped by an electrophile or undergo further rearrangement.

Cycloisomerization/Hydroxyalkylation Mechanisms

The formation of oxazoles often involves the cycloisomerization of precursor molecules. Understanding these mechanisms can provide insights into the reverse reaction, the ring-opening, and potential isomerization pathways for this compound.

A common method for oxazole synthesis is the tandem cycloisomerization of N-propargylamides, which can be catalyzed by transition metals like zinc. acs.orgresearchgate.net In this process, the catalyst activates the alkyne for intramolecular nucleophilic attack by the amide oxygen, leading to a 5-exo-dig cyclization to form the oxazole ring. researchgate.net This suggests that under certain conditions, the oxazole ring of this compound could potentially undergo a reverse cycloisomerization to an open-chain keto-amide structure, although this is likely to be thermodynamically unfavorable.

Hydroxyalkylation of the oxazole core, while not directly reported for this specific compound, can be envisioned through radical-mediated processes. Photocatalytically generated α-hydroxy radicals can act as versatile building blocks in C-C bond-forming reactions. researchgate.net For instance, a hydroxyalkyl group could potentially be introduced at the C4 position of the oxazole ring through a radical addition mechanism.

Sigmatropic Rearrangement-Annulation Cascade

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. libretexts.orgyoutube.com While no specific sigmatropic rearrangements have been documented for this compound itself, the oxazole scaffold can, in principle, participate in such transformations.

A plausible, though not observed, reaction could be a nih.govnih.gov-sigmatropic rearrangement if a suitable substituent is present at the C2 or C5 position. For example, an allyl ether substituent could potentially undergo a Claisen-type rearrangement. More relevant to the oxazole core is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org

Furthermore, a 2-oxonia nih.govnih.govsigmatropic rearrangement has been identified as a key step in the formation of certain oxacyclic rings. nih.gov This type of rearrangement involves an oxygen atom within the rearranging system and proceeds through a stabilized carbenium ion intermediate. While this specific cascade has not been reported for simple oxazoles, it highlights the potential for complex rearrangements involving the oxazole oxygen under acidic conditions.

C-H Activation Pathways

Direct C-H activation is a powerful tool for the functionalization of heterocyclic compounds, including oxazoles. nih.govbeilstein-journals.orgorganic-chemistry.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted oxazoles. For this compound, several positions on the oxazole ring are susceptible to C-H activation and subsequent arylation or alkenylation.

The reactivity of the C-H bonds on the oxazole ring generally follows the order C2 > C5 > C4. tandfonline.com However, the regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions.

C2-Arylation: Copper(I) and Palladium(0) catalysts have been effectively used for the direct arylation of the C2 position of 5-substituted oxazoles with aryl halides. nih.gov The mechanism is believed to involve either a concerted metalation-deprotonation pathway or the formation of an organometallic intermediate at the C2 position.

C4-Arylation: The C4 position can also be functionalized, although it is generally less reactive than the C2 and C5 positions. Specific palladium catalytic systems have been developed to achieve C4-arylation. beilstein-journals.org

C5-Arylation: While the C5 position in the target molecule is already substituted with a phenyl group, in other oxazoles, this position is readily accessible for C-H activation.

The palladium-catalyzed direct arylation of oxazoles is a well-established method. organic-chemistry.orgrsc.org The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by C-H activation at the oxazole ring and reductive elimination to yield the arylated product and regenerate the catalyst.

Table 2: Regioselectivity of Direct C-H Arylation of the Oxazole Ring

| Position | Typical Catalyst | Reactivity |

| C2 | Cu(I), Pd(0) | High |

| C4 | Pd(0) with specific ligands | Low |

| C5 | Pd(0) | Moderate |

Applications and Advanced Research Directions Involving 2 3 Methoxyphenyl 5 Phenyloxazole As a Core Structure

Oxazole (B20620) as a Pharmacophore and Scaffold in Medicinal Chemistry Research

The oxazole nucleus is a five-membered heterocyclic ring containing nitrogen and oxygen atoms at the 1 and 3 positions, respectively. tandfonline.combenthamscience.com This arrangement makes it a crucial pharmacophore—a molecular feature responsible for a drug's pharmacological activity—in the design of new therapeutic agents. tandfonline.comnih.gov The oxazole ring is present in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.netnih.gov Its ability to engage with various enzymes and receptors through non-covalent interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking is a key reason for its prevalence in medicinal chemistry. tandfonline.com The structural versatility of the oxazole ring, which allows for substitution at three different positions, provides a platform for chemists to fine-tune the pharmacological profile of a molecule. nih.govresearchgate.net

The oxazole scaffold is a privileged structure in drug discovery, appearing in clinically used drugs and numerous compounds under investigation for various diseases. tandfonline.comresearchgate.net Its bioisosteric properties, where it can mimic other functional groups in a biological context, further enhance its utility in developing new drugs. nih.gov

The oxazole motif is a fundamental component in the design of ligands for transition metal catalysts. mdpi.comalfachemic.com These ligands are crucial in facilitating a wide range of chemical transformations, particularly in asymmetric synthesis, where creating chiral molecules is essential for drug development. alfachemic.com The nitrogen atom in the oxazole ring acts as a coordination site for metal ions, and by attaching chiral auxiliaries to the oxazole scaffold, chemists can create an asymmetric environment around the metal center. This allows for the stereoselective synthesis of desired products.

Oxazole-containing ligands, particularly bidentate and tridentate structures, have been successfully used in various catalytic reactions. mdpi.com For instance, oxazole-oxazoline ligands have been paired with vanadium to catalyze ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The substitution pattern on the oxazole ring can significantly influence the catalyst's activity and the properties of the resulting polymer. mdpi.com The development of such catalysts is driven by the need for efficient and selective methods to produce valuable chemicals and materials. The ease of synthesis and modification of oxazole-based ligands makes them an attractive option for catalyst development. alfachemic.com

Table 1: Examples of Oxazole-Based Ligands in Catalysis

| Ligand Type | Metal | Catalyzed Reaction | Reference |

|---|---|---|---|

| Oxazole-Oxazoline | Vanadium | Ethylene Polymerization/Copolymerization | mdpi.com |

| Chiral Bis(oxazoline) | Various | Asymmetric Cyclopropanation, Allylic Alkylation | alfachemic.com |

The oxazole ring serves as a versatile and stable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govwikipedia.org One of the most well-known reactions involving oxazoles is the Diels-Alder reaction, where the oxazole acts as a diene. This reaction is a powerful tool for constructing pyridine (B92270) rings, which are themselves prevalent in many biologically active compounds, including the vitamin B6 family. wikipedia.org

Furthermore, the oxazole nucleus can be synthesized through various methods, such as the Robinson-Gabriel synthesis or the van Leusen reaction, which allows for the incorporation of diverse substituents. nih.govwikipedia.org This flexibility makes 2,5-disubstituted oxazoles, like 2-(3-Methoxyphenyl)-5-phenyloxazole, valuable precursors. The substituents can be further modified, or the oxazole ring can be cleaved under specific conditions to reveal other functional groups, demonstrating its utility as a masked functionality. For example, oxazoles can be used in the synthesis of pyridines and other heterocyclic systems. wikipedia.org The synthesis of naphtho[2,1-d]oxazole derivatives, which show interesting biological activities, often involves the formation of an oxazole ring as a key step. acs.org

Table 2: Synthetic Utility of the Oxazole Ring

| Reaction Type | Role of Oxazole | Product | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Diene | Pyridines | wikipedia.org |

| Ring-opening | Intermediate | Peptides, Amino acids | |

| Cross-coupling Reactions | Substrate | Functionalized Oxazoles | semanticscholar.org |

Potential in Materials Science Research

The unique electronic and structural characteristics of the oxazole core also position it as a promising candidate for applications in materials science. tandfonline.com The conjugated π-system of the diaryloxazole structure in this compound suggests potential for interesting optical and electronic properties.

Oxazole derivatives are known to be photoreactive and can participate in photo-oxidation reactions. nih.gov The aromatic nature of the 2,5-diaryloxazole core allows for π-π* electronic transitions, often resulting in fluorescence. The specific photophysical properties, such as absorption and emission wavelengths, and fluorescence quantum yield, are highly dependent on the nature and substitution pattern of the aryl groups attached to the oxazole ring. nih.gov

The inherent fluorescence of some oxazole-containing compounds makes them suitable for development as chemosensors. For instance, benzoxazole (B165842) derivatives have been designed as selective sensors for detecting ions like cyanide. researchgate.net The interaction of the analyte with the sensor molecule can cause a detectable change in the photophysical properties, such as a shift in the emission wavelength or a change in fluorescence intensity, allowing for quantitative detection. The methoxy (B1213986) group on the phenyl ring of this compound could potentially influence its photophysical properties and its ability to act as a sensor.

Table 3: Photophysical Data for a Representative Benzoxazole-Based Sensor

| Property | Value | Reference |

|---|---|---|

| Analyte Detected | Cyanide Ion (CN⁻) | researchgate.net |

| Limit of Detection (UV-vis) | 0.4 x 10⁻⁶ M | researchgate.net |

| Limit of Detection (Fluorescence) | 0.46 x 10⁻⁴ M | researchgate.net |

| Association Constant (Kass) (UV-vis) | 1.0 x 10⁷ M⁻¹ | researchgate.net |

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic rings like oxazole into molecular structures can significantly influence their liquid crystalline behavior. researchgate.nettandfonline.com The geometry and polarity introduced by the oxazole ring can promote the formation of mesophases, such as nematic and smectic phases. researchgate.nettandfonline.com

For example, 2,5-bis(p-hydroxyphenyl)-1,3,4-oxadiazole, a related heterocyclic compound, has been shown to form the basis of boomerang-shaped liquid crystals that exhibit a nematic phase. researchgate.net Similarly, calamitic (rod-shaped) liquid crystals containing a 1,3-thiazole or 1,3,4-thiadiazole (B1197879) core have been synthesized and studied. researchgate.net Research on oxazole-containing liquid crystals has demonstrated that substitutions on the core can lead to low-temperature nematic phases. researchgate.net While specific studies on the liquid crystalline properties of this compound are not widely reported, the structural similarity to known liquid crystalline compounds suggests it could be a valuable component in the design of new liquid crystal materials. The bent shape that could be inferred from the meta-substitution of the methoxy group might lead to interesting mesomorphic properties, analogous to bent-core mesogens based on other heterocyclic units. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-bis(p-hydroxyphenyl)-1,3,4-oxadiazole |

| Naphtho[2,1-d]oxazole |

| 2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole |

| 5-(3-Methoxyphenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine |

| 2-anilino-5-phenyloxazole |

| 2-methyl-5-phenyloxazole |

| Pimprinine |

| 2-methyl-4,5-diphenyloxazole |

| Antimycin A3 |

| 4-(1H-Benzo[d]oxazole-2-yl)-2-methoxyphenol |

| Glycine |

| Hippuric acid |

| Rilmenidine |

| Furazolidone |

| Nifurantoin |

| Oxaprozin |

| Linezolid |

| Caffeine |

| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole |

| 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole |

| 1-phenyl-3-m-tolyl-propynone oxime |

| 2-(4-Methoxyphenyl)-5-phenyloxazole |

| 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide |

| Isatin |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin |

| 5-(2-chloroquiolin-3-yl)oxazole |

| 2-chloroquinoline-3-carbaldehydes |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methoxyphenyl)-5-phenyloxazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions under acidic conditions. For example, using Bischler-Napieralski conditions (e.g., polyphosphoric acid or POCl₃) to cyclize precursors like a-(3-methoxybenzamido)-acetophenone derivatives. Yields vary significantly with catalysts: sulfuric acid (53–81%), HF treatment (79%), or POCl₃ (51–55%) . Optimization should focus on temperature control (e.g., reflux in anhydrous solvents) and catalyst selection to minimize side reactions like over-oxidation or decomposition.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., experimental vs. calculated values for C₁₈H₁₇NO₃: 295.3 g/mol) .

- Elemental Analysis : Validate stoichiometry (e.g., C 73.00%, H 5.96%, N 4.60% vs. theoretical C 73.20%, H 5.80%, N 4.74%) .

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic proton signals to verify substitution patterns .

Q. How does the 3-methoxyphenyl group influence the compound’s electronic properties compared to other substituents?

- Methodology : Perform computational studies (DFT) to analyze electron density distribution and HOMO-LUMO gaps. Compare with analogs like 2-(3-nitrophenyl)-5-phenyloxazole (4d, 64% yield) or 2-(3-iodophenyl)-5-phenyloxazole (4e, 79% yield) to assess substituent effects on reactivity and stability .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

- Methodology :

- Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) and control for variables like solvent purity or cell line variability.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol) to isolate the impact of methoxy positioning .

- In vivo vs. in vitro Discrepancies : Evaluate pharmacokinetics (e.g., bioavailability, metabolic stability) using LC-MS/MS to identify degradation products .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity, as seen in related oxazole syntheses .

- Workflow Optimization : Use continuous-flow reactors to minimize intermediate degradation and improve scalability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental data (e.g., X-ray crystallography of inhibitor complexes) .

- MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify key binding residues .

Q. What are the implications of the compound’s photophysical properties for material science applications?

- Methodology :

- UV-Vis and Fluorescence Spectroscopy : Measure λmax and quantum yield in solvents of varying polarity. Compare with derivatives like 2-(1-naphthalenyl)-5-phenyloxazole to evaluate conjugation effects .

- Thermogravimetric Analysis (TGA) : Determine thermal stability for potential use in OLEDs or sensors .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How to validate purity?

- Methodology :

- DSC/TGA : Confirm melting points and detect polymorphs or solvates.

- HPLC-PDA : Check for impurities (>98% purity threshold) using C18 columns and gradient elution (e.g., acetonitrile/water) .

Tables for Key Data

| Property | Reported Value | Source |

|---|---|---|

| Molecular Weight (g/mol) | 295.3 (C₁₈H₁₇NO₃) | |

| HRMS (EI) | m/z 295.1208 (calc), 295.1210 (exp) | |

| Melting Point | 156–158°C (lit.) | |

| Synthetic Yield (POCl₃) | 51–55% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。